
N(omega)-phosphohypotaurocyamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(omega)-phosphohypotaurocyamine is a phosphoramide. It derives from a hypotaurocyamine. It is a conjugate acid of a this compound(2-).
科学的研究の応用
Brain Health and Development
Omega-3 fatty acids, particularly docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), are critical for brain health. They are essential components of cerebral membrane structures and play a crucial role in brain development and function. Maternal omega-3 status significantly affects offspring's brain lipid composition and hippocampal neurogenesis, underscoring the importance of early omega-3 supplementation for brain development (Maximin & Heberden, 2019).
Cognitive Functions
Omega-3 fatty acids have been linked to improved cognitive functions across the lifespan. They modulate synaptic plasticity, neurochemistry, neuroimmune modulation, and neuroprotection, contributing to their cognitive-enhancing effects. Clinical evidence supports that omega-3 PUFA supplementation may enhance cognitive function in healthy adults, attenuate cognitive impairment in aging, and offer potential benefits against age-related disorders like dementia (Luchtman & Song, 2013).
Neuroprotection and Neuroinflammation
Omega-3 PUFAs exhibit neuroprotective properties, particularly in the context of aging and neurodegenerative diseases. Supplementation with omega-3 PUFAs in aged mice enhances hippocampal functionality, indicating their potential in cognitive decline prevention during aging (Cutuli et al., 2014).
Metabolic and Cellular Mechanisms
The mechanisms by which omega-3 PUFAs exert their beneficial effects on the brain and cognition involve modulation of neuroinflammation, oxidative stress, and apoptosis. Omega-3 PUFAs can influence the persistence of long-term memory by maintaining adequate levels of DHA and brain-derived neurotrophic factor (BDNF), and by modulating the activation of key signaling proteins involved in memory formation (Bach et al., 2014).
特性
分子式 |
C3H10N3O5PS |
|---|---|
分子量 |
231.17 g/mol |
IUPAC名 |
2-[[amino-(phosphonoamino)methylidene]amino]ethanesulfinic acid |
InChI |
InChI=1S/C3H10N3O5PS/c4-3(6-12(7,8)9)5-1-2-13(10)11/h1-2H2,(H,10,11)(H5,4,5,6,7,8,9) |
InChIキー |
ZGZSALVJNJADDS-UHFFFAOYSA-N |
正規SMILES |
C(CS(=O)O)N=C(N)NP(=O)(O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



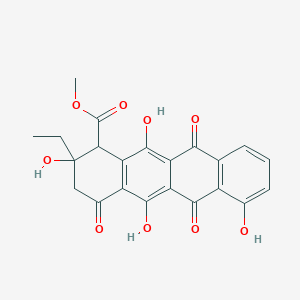
![(1S,2S,4S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1255208.png)
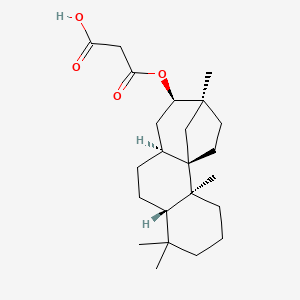

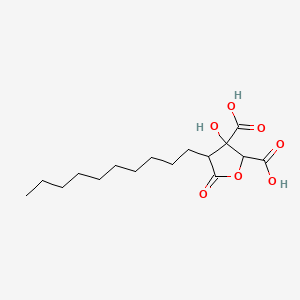

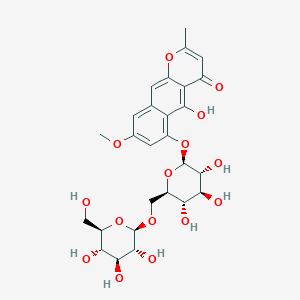
![2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B1255219.png)
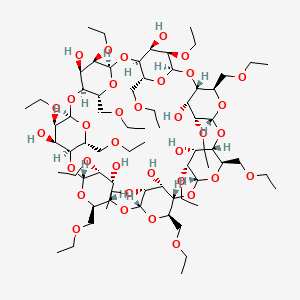
![[(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(3R,4S,5S)-2,4,5-trihydroxyoxan-3-yl] hydrogen phosphate](/img/structure/B1255222.png)

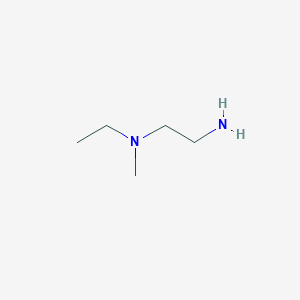
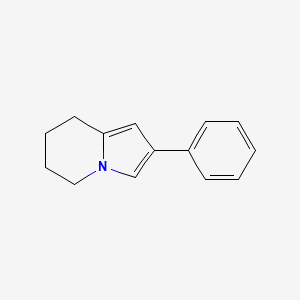
![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,2R,4S)-2-hydroxy-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B1255227.png)